molecular formula C13H16N2O3S B351966 1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole CAS No. 898644-46-7

1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole

Cat. No.: B351966
CAS No.: 898644-46-7
M. Wt: 280.34g/mol
InChI Key: GHRLBKLDXWFRFD-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole is a chemical compound with the molecular formula C13H16N2O3S and a molecular weight of 280.35 g/mol . This compound features a sulfonylimidazole functional group, which is of significant interest in synthetic and medicinal chemistry. Sulfonylimidazole derivatives are valuable reagents, particularly in amide coupling reactions and the synthesis of sulfonamides, which are common structural motifs in pharmaceuticals and biologically active molecules . The presence of the ethoxy and dimethyl substituents on the phenyl ring influences the compound's electronic properties and steric profile, which can be leveraged to modulate reactivity and interaction with biological targets in research settings. As a building block, it can be used to develop novel compounds for various research applications, including the exploration of structure-activity relationships. This product is strictly for research use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-ethoxy-4,5-dimethylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-4-18-12-7-10(2)11(3)8-13(12)19(16,17)15-6-5-14-9-15/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRLBKLDXWFRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Imidazole with Aromatic Sulfonyl Chlorides

The primary synthesis route involves the reaction of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with imidazole under controlled basic conditions. This method, adapted from protocols for analogous sulfonylimidazoles, proceeds via nucleophilic substitution at the sulfonyl chloride group.

Reaction Mechanism :

  • Base Activation : Imidazole’s nitrogen acts as a nucleophile, deprotonated by a base (e.g., triethylamine or pyridine), enhancing its reactivity toward electrophilic sulfonyl chlorides.

  • Sulfonylation : The activated imidazole attacks the sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

  • Workup : Acidic or neutral aqueous quenching followed by extraction isolates the crude product.

Example Protocol ():

  • Reactants : 2-Ethoxy-4,5-dimethylbenzenesulfonyl chloride (1.2 equiv), imidazole (1.0 equiv).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Pyridine (2.5 equiv).

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : 68–72% after purification.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity significantly impacts reaction kinetics and yield:

SolventDielectric ConstantYield (%)Reference
DCM8.9368
THF7.5272
Acetonitrile37.558

Polar aprotic solvents like THF balance nucleophilicity and solubility, whereas DCM’s low polarity may limit imidazole activation.

Temperature and Catalysis

  • Low-Temperature Control : Reactions initiated at 0°C reduce side product formation (e.g., disulfonation).

  • Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates sulfonylation by stabilizing the transition state, improving yields to 78% in pilot studies.

Purification and Isolation

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted sulfonyl chloride and imidazole.

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with >95% purity.

Purity Data :

MethodPurity (%)Melting Point (°C)
Recrystallization95.2178–180
Chromatography98.7179–181

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) :

  • δ 7.45 (s, 1H, imidazole H-2), 7.12 (s, 1H, imidazole H-4).

  • δ 6.92 (s, 1H, aromatic H-3), 2.31 (s, 3H, CH3), 1.42 (t, J = 7.0 Hz, 3H, OCH2CH3).

IR (KBr) :

  • 1350 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 3100 cm⁻¹ (imidazole C-H).

Mass Spectrometry :

  • ESI-MS: m/z 281.1 [M+H]⁺ (calc. 280.34).

Applications and Derivative Synthesis

Pharmaceutical Intermediate

The compound’s sulfonamide group enables further functionalization:

  • Antiviral Agents : Structural analogs demonstrate inhibitory activity against RNA viruses via protease binding.

  • Enzyme Inhibitors : Sulfonylimidazoles modulate kinase and phosphatase activity in preclinical models .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below compares key structural features and properties of 1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole with related compounds:

Compound Name Substituents on Phenyl Ring Imidazole Substituents Molecular Weight (g/mol) Key Properties
This compound 2-Ethoxy, 4,5-dimethyl None ~308.37 (estimated) High lipophilicity, moderate acidity
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole 2-Ethoxy, 4-methyl, 5-isopropyl 2-Ethyl, 4-methyl 422.54 Enhanced steric bulk, thermal stability (m.p. ~78°C inferred)
2-Ethylsulfanyl-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole 4-Fluorophenyl 2-Ethylsulfanyl 300.36 Increased polarity, potential bioactivity
1-Methyl-4,5-dinitroimidazole N/A (nitroimidazole) 1-Methyl, 4,5-dinitro 187.12 Low acidity (pH 6.77), explosive applications

Key Research Findings

Acidity and Solubility
  • This compound : The ethoxy and methyl groups reduce acidity compared to nitroimidazoles (e.g., 4,5-dinitroimidazole has pH 3.74 ). Sulfonyl groups increase solubility in polar aprotic solvents.
  • 1-Methyl-4,5-dinitroimidazole : Methylation at the 1-position reduces acidity (pH 6.77 vs. 3.74 for 4,5-dinitroimidazole) , making it less reactive in acidic environments.
Thermal Stability
  • Analogous sulfonylimidazoles (e.g., 4,5-MDNI) exhibit melting points ~78°C , suggesting moderate thermal stability. In contrast, nitro derivatives like 1-methyl-4,5-dinitroimidazole are heat-sensitive due to explosive nitro groups.
Reactivity
  • Sulfonyl groups in this compound enable nucleophilic substitution at the sulfur atom, whereas ethylsulfanyl derivatives (e.g., ) undergo oxidation to sulfoxides or sulfones.

Biological Activity

Overview of 1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole

This compound is a synthetic organic compound featuring a sulfonyl group attached to an imidazole ring. The structural formula can be represented as follows:

  • Chemical Formula : C13H16N2O2S
  • Molecular Weight : 268.34 g/mol

This compound is part of a larger class of sulfonylimidazoles, which have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Sulfonylimidazoles typically exert their biological effects through various mechanisms, including:

  • Enzyme Inhibition : Many sulfonylimidazoles act as inhibitors of specific enzymes, such as carbonic anhydrases or proteases. This inhibition can disrupt cellular processes and lead to therapeutic effects.
  • Receptor Modulation : These compounds may interact with specific receptors in the body, modulating signaling pathways that influence cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that sulfonylimidazoles can exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : Laboratory tests have shown that sulfonylimidazoles can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Case Study : A study evaluating the efficacy of a similar sulfonylimidazole demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL.

Anti-inflammatory Effects

Sulfonylimidazoles have also been studied for their potential anti-inflammatory effects:

  • Cytokine Inhibition : These compounds may reduce the production of pro-inflammatory cytokines, which are mediators in inflammatory responses.
  • Animal Models : In animal models of inflammation, administration of sulfonylimidazole derivatives resulted in reduced edema and pain response.

Anticancer Properties

Emerging research suggests that sulfonylimidazoles may possess anticancer properties:

  • Cell Line Studies : In vitro studies using cancer cell lines have shown that certain sulfonylimidazoles can induce apoptosis and inhibit cell proliferation.
  • Mechanistic Insights : The anticancer activity is often linked to the modulation of key signaling pathways such as the PI3K/Akt pathway and the MAPK pathway.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
AnticancerInduction of apoptosis in cancer cells

Case Study Data

CompoundMIC (µg/mL)Target OrganismStudy Reference
This compound32Staphylococcus aureus
Similar Sulfonylimidazole16Escherichia coli

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 3.8–4.1 ppm for OCH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

Q. Advanced Research Focus

  • Single-Crystal X-ray Diffraction : Resolve ambiguous stereochemistry or crystal packing effects, as demonstrated for analogous sulfonylimidazoles .
  • Dynamic Light Scattering (DLS) : Assess aggregation behavior in solution, which may affect biological assays .

What methodologies are suitable for assessing the compound’s purity, and how can conflicting analytical data be resolved?

Q. Basic Research Focus

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 minutes) .
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.4%) .

Q. Advanced Research Focus

  • Hyphenated Techniques : Combine HPLC with NMR or MS (e.g., LC-NMR-MS) to identify impurities at trace levels (<0.1%) .
  • Data Contradiction Resolution : If NMR and HPLC conflict (e.g., unexpected peaks), perform 2D NMR (COSY, HSQC) to distinguish diastereomers or tautomers .

How can researchers evaluate the biological activity of this compound, and what are common pitfalls?

Q. Basic Research Focus

  • Enzyme Inhibition Assays : Test against targets like proton pumps or kinases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK293 or HeLa) with IC₅₀ calculations .

Q. Advanced Research Focus

  • Target Engagement Studies : Employ surface plasmon resonance (SPR) to measure binding kinetics (Kₐ, Kₐ) to purified proteins .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH) .

How should researchers address contradictions in yield or activity data across studies?

Q. Methodological Approach

  • Reproducibility Checks : Replicate reactions under identical conditions (solvent purity, catalyst batch) .
  • Batch-to-Batch Variability : Use design of experiments (DoE) to identify critical factors (e.g., temperature, stirring rate) .
  • Meta-Analysis : Compare data from peer-reviewed studies (e.g., PubChem, Acta Crystallographica) to isolate outliers .

What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Q. Advanced Research Focus

  • Analog Synthesis : Modify the ethoxy group to methoxy or propoxy derivatives and test activity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to targets like cytochrome P450 .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., methyl vs. ethyl) to biological potency .

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use a fume hood for synthesis and purification steps due to volatile solvents (e.g., DMF, ethanol) .

Q. Advanced Research Focus

  • Toxicology Screening : Conduct Ames tests for mutagenicity and hERG assays for cardiac liability .

How can computational tools enhance research on this compound?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .

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